1-(1H-benzotriazol-1-yl)-2-butyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
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Overview
Description
1-(1H-benzotriazol-1-yl)-2-butyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile is a complex organic compound with the molecular formula C23H20N6. This compound is part of a class of heterocyclic compounds known for their diverse applications in various fields, including medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1H-benzotriazol-1-yl)-2-butyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile typically involves the reaction of 1H-benzotriazole with appropriate pyrido[1,2-a]benzimidazole derivatives under controlled conditions. One common method involves the condensation of 1H-benzotriazole with a suitable aldehyde or ketone in the presence of a base, such as sodium hydride or potassium carbonate, in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(1H-benzotriazol-1-yl)-2-butyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzotriazole moiety, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
1-(1H-benzotriazol-1-yl)-2-butyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the development of advanced materials, such as corrosion inhibitors and UV stabilizers.
Mechanism of Action
The mechanism of action of 1-(1H-benzotriazol-1-yl)-2-butyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The benzotriazole moiety can act as an electron donor or acceptor, stabilizing reactive intermediates and facilitating the formation of stable complexes. This compound may also interfere with cellular pathways by binding to key proteins, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- 1-(1H-1,2,3-benzotriazol-1-yl)-2-(4-chlorobenzyl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
- 1-(1H-1,2,3-benzotriazol-1-yl)-2-butyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
Uniqueness
1-(1H-benzotriazol-1-yl)-2-butyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties can influence its reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
1-(benzotriazol-1-yl)-2-butyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N6/c1-3-4-9-16-15(2)17(14-24)22-25-18-10-5-7-12-20(18)28(22)23(16)29-21-13-8-6-11-19(21)26-27-29/h5-8,10-13H,3-4,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUPRSTGYQHQTDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C#N)N4C5=CC=CC=C5N=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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